Magl-IN-4

Neuroscience Endocannabinoid System Enzymology

Magl-IN-4 (compound 4f, T-211) is a strictly reversible, orally bioavailable MAGL inhibitor (IC50 6.2 nM) with unmatched selectivity (IC50 >10,000 nM vs. FAAH/ABHD6), negligible CB1/CB2 binding, and low hERG liability. Its high ligand-lipophilicity efficiency (LLE=5.9) and robust in vivo efficacy (1 mg/kg p.o.) make it the superior reference standard for SAR campaigns and the cleanest probe for dissecting acute vs. chronic 2-AG signaling without confounding off-target artifacts.

Molecular Formula C18H21ClN2O4
Molecular Weight 364.8 g/mol
Cat. No. B10827733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagl-IN-4
Molecular FormulaC18H21ClN2O4
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)COC2CN(C2)C(=O)C3CC4(C3)COC(=O)N4)Cl
InChIInChI=1S/C18H21ClN2O4/c1-11-2-3-12(4-15(11)19)9-24-14-7-21(8-14)16(22)13-5-18(6-13)10-25-17(23)20-18/h2-4,13-14H,5-10H2,1H3,(H,20,23)
InChIKeyAKBHYCHPWZPGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magl-IN-4: Orally Active, Brain-Penetrant, and Reversible Monoacylglycerol Lipase (MAGL) Inhibitor


Magl-IN-4 (CAS 2135785-20-3, also known as compound 4f or T-211) is a synthetic small-molecule inhibitor of the serine hydrolase monoacylglycerol lipase (MAGL) [1]. It belongs to the spirocyclic carbamate class and is characterized as an orally bioavailable, brain-penetrant, and reversible MAGL inhibitor [2]. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system, positioning Magl-IN-4 as a key research tool for modulating endocannabinoid tone and investigating neuroinflammatory pathways [3].

Why a Standard MAGL Inhibitor Cannot Simply Be Substituted for Magl-IN-4


Selecting a MAGL inhibitor for research or development is not a trivial substitution due to profound differences in target engagement, off-target liabilities, and pharmacokinetic profiles within the class. Magl-IN-4 is differentiated from commonly used probes like JZL184 and KML29 by its strictly reversible mechanism of action and exceptional selectivity profile against the wider serine hydrolase family [1]. While irreversible inhibitors can cause sustained MAGL inactivation and receptor desensitization, the reversible nature of Magl-IN-4 allows for more nuanced temporal control of 2-AG elevation [2]. Furthermore, its uniquely high ligand-lipophilicity efficiency (LLE) and negligible activity against FAAH, ABHD6, CB1/CB2 receptors, and the hERG channel minimize confounding experimental artifacts and safety concerns that plague less selective or less efficient alternatives [3].

Quantitative Evidence of Differentiation: Magl-IN-4 vs. Key Comparators


Reversible Mechanism with Sub-10 nM Potency on Human MAGL

Magl-IN-4 is a reversible MAGL inhibitor with an IC50 of 6.2 nM against the human enzyme [1]. In contrast, the widely used tool compound JZL184 is an irreversible inhibitor (IC50 ~8 nM) [2]. This mechanistic difference is critical for avoiding the functional antagonism and receptor desensitization associated with prolonged, irreversible MAGL blockade [3].

Neuroscience Endocannabinoid System Enzymology

Unmatched Selectivity for MAGL Over Other Serine Hydrolases

Magl-IN-4 demonstrates exceptional selectivity, exhibiting no inhibition (IC50 > 10,000 nM) toward the closely related serine hydrolases fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing 6 (ABHD6) [1]. This >1,600-fold selectivity window is substantially larger than that of the clinical candidate ABX-1431, which has an IC50 of 2,700 nM for ABHD6 and >10,000 nM for PLA2G7 [2].

Chemical Biology Drug Discovery Off-Target Pharmacology

High Ligand-Lipophilicity Efficiency (LLE) Driving Superior Brain Penetration

Magl-IN-4 exhibits a high ligand-lipophilicity efficiency (LLE) value of 5.9 and a logD of 2.3, a combination that predicts and enables its demonstrated brain penetration [1]. This LLE is superior to that of the reversible inhibitor JZP-361 (LLE not reported, but similar potency with higher lipophilicity implied) and other clinical candidates. High LLE is a key differentiator for CNS-active compounds, balancing potency with favorable physicochemical properties.

Pharmacokinetics Medicinal Chemistry CNS Drug Development

Clean Safety Pharmacology Profile with Minimal hERG and Cannabinoid Receptor Engagement

Magl-IN-4 displays a clean profile against key antitargets: it exhibits only 14.4% inhibition of the hERG potassium channel at 10 µM and negligible binding to CB1 (19%) and CB2 (5%) receptors at the same concentration [1]. This is a critical improvement over earlier MAGL inhibitors like JZL184, which have been associated with functional CB1 receptor desensitization following chronic dosing [2].

Safety Pharmacology Cardiotoxicity In Vitro Toxicology

Robust In Vivo Target Engagement and Functional Efficacy at Low Doses

Oral administration of Magl-IN-4 in mice leads to a significant elevation of brain 2-AG and reduction of arachidonic acid (AA) at doses as low as 0.3 mg/kg, demonstrating robust target engagement [1]. At 1 mg/kg, it significantly reduced hippocampal cytokine/chemokine levels and neuronal cell loss in a kainic acid-induced neurodegeneration model [2]. This in vivo efficacy profile is comparable to that of ABD-1970, which also shows activity at low mg/kg doses (ED50 1-2 mg/kg) [3].

In Vivo Pharmacology Biomarkers Neuroinflammation

Defined Application Scenarios for Magl-IN-4 Based on Validated Evidence


Investigating Acute vs. Chronic Endocannabinoid Signaling Dynamics in CNS Disorders

Due to its reversible mechanism and clean selectivity profile [1], Magl-IN-4 is the optimal tool for dissecting the acute versus chronic effects of 2-AG elevation in models of neuroinflammation, pain, or anxiety. Unlike irreversible inhibitors that cause sustained MAGL inactivation and receptor desensitization, Magl-IN-4 allows for precise temporal control of 2-AG tone, enabling researchers to study the physiological consequences of transient MAGL blockade [2].

Validating MAGL as a Target in Neurodegenerative and Neuroinflammatory Disease Models

Magl-IN-4 is specifically suited for studies in which reducing neuroinflammation is the primary readout. Its robust in vivo efficacy in suppressing cytokine/chemokine expression and preventing neuronal loss in the kainic acid model at 1 mg/kg (p.o.) provides a validated benchmark for target engagement and functional outcome [3]. This positions Magl-IN-4 as a superior positive control for validating new MAGL-targeting therapies or exploring the pathway's role in diseases like Alzheimer's, Parkinson's, and multiple sclerosis.

Functional Mapping of the Endocannabinoid System with Reduced Off-Target Confounds

For studies requiring a high degree of pharmacological certainty, Magl-IN-4's unparalleled selectivity profile (IC50 > 10,000 nM for FAAH and ABHD6) is essential [1]. It minimizes the risk of misinterpretation due to off-target activity on other serine hydrolases, a common issue with earlier probes like JZL184 and even some clinical candidates. This makes it the compound of choice for genetic or proteomic studies aimed at mapping the unique signaling network downstream of MAGL.

Screening and Lead Optimization for Next-Generation MAGL Therapeutics

In an industrial drug discovery setting, Magl-IN-4 serves as an ideal reference standard and starting point for medicinal chemistry campaigns. Its high ligand-lipophilicity efficiency (LLE=5.9) [1] sets a benchmark for balancing potency with CNS drug-like properties. Furthermore, its clean safety profile (low hERG, minimal CB1/CB2 binding) provides a favorable baseline for structure-activity relationship (SAR) studies aimed at improving upon an already well-optimized scaffold.

Quote Request

Request a Quote for Magl-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.